molecular formula C9H7NO B155718 3-Acetylbenzonitrile CAS No. 6136-68-1

3-Acetylbenzonitrile

Cat. No.: B155718
CAS No.: 6136-68-1
M. Wt: 145.16 g/mol
InChI Key: SBCFGFDAZCTSRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-nitroacetophenone with copper(I) cyanide in the presence of a reducing agent such as sodium dithionite . Another method includes the Darzens condensation of this compound to provide aldehyde .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of 3-nitroacetophenone with copper(I) cyanide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Acetylbenzonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways involved vary depending on the specific application and context of its use.

Comparison with Similar Compounds

3-Acetylbenzonitrile can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific positioning of the acetyl and cyano groups, which confer distinct reactivity and applications compared to its isomers and other related compounds .

Properties

IUPAC Name

3-acetylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFGFDAZCTSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210273
Record name 3-Acetylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-68-1
Record name 3-Acetylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-68-1
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Record name 3-Acetylbenzonitrile
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Record name 6136-68-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210360
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Record name 3-Acetylbenzonitrile
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Record name 3-acetylbenzonitrile
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Record name 3-ACETYLBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 3-Acetylbenzonitrile and what theoretical methods were employed to study its properties?

A1: The research papers used a combination of experimental and theoretical approaches to investigate this compound. Experimentally, both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy were employed to obtain the vibrational spectra of the molecule []. Theoretically, Density Functional Theory (DFT) calculations were performed []. These calculations can provide insights into the electronic structure, vibrational frequencies, and other molecular properties.

Q2: Why is the study of isomers like this compound and Benzoylacetonitrile important from a thermochemical perspective?

A2: Isomers, like this compound and Benzoylacetonitrile, share the same molecular formula but differ in the arrangement of atoms and bonds. Investigating their thermochemical properties, such as enthalpy of formation, helps understand the relative stability and energetic differences between these isomeric forms []. This knowledge is valuable for predicting their reactivity and behavior in chemical reactions.

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